2-(benzylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
2-(benzylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23NO2S2 and its molecular weight is 361.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have shown advancements in the synthesis of novel compounds and the analysis of their structures, which are essential for understanding the applications and functionalities of complex molecules like 2-(benzylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. For example, unexpected synthesis of novel 2-pyrone derivatives has been reported, which includes the synthesis and characterization of new compounds through crystal structures, Hirshfeld surface analysis, and computational studies (Sebhaoui et al., 2020). These methodologies provide insights into the molecular interactions and structural conformations critical for scientific research applications.
Coordination Complexes and Antioxidant Activity
The development of coordination complexes constructed from pyrazole-acetamide derivatives highlights another aspect of scientific research applications. Studies on novel Co(II) and Cu(II) coordination complexes have shown the effect of hydrogen bonding on self-assembly processes and their antioxidant activity (Chkirate et al., 2019). These findings contribute to understanding how such complexes can be utilized in various fields, including medicinal chemistry and material science.
Heterocyclic Synthesis
The generation of a structurally diverse library through alkylation and ring closure reactions using related compounds has been explored, showcasing the versatility of these compounds in synthesizing a wide range of heterocycles (Roman, 2013). This work underlines the importance of such compounds in developing new materials and drugs by enabling the synthesis of various heterocyclic structures.
Bioactive Compound Synthesis
Research into thiophenylhydrazonoacetates in heterocyclic synthesis has led to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's role in synthesizing bioactive molecules (Mohareb et al., 2004). Such studies are crucial for pharmaceutical research and development, providing a pathway to new therapeutic agents.
Antitumor and Antimicrobial Activity
The synthesis of novel compounds containing active moieties and evaluating their antitumor and antimicrobial activities is a significant application area. For instance, novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives have been synthesized to evaluate antitumor activity, with some compounds showing effectiveness comparable to existing drugs (Alqasoumi et al., 2009). Similarly, the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents highlight the antimicrobial applications of these compounds (Aly et al., 2011).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-18(14-23-13-16-5-2-1-3-6-16)20-15-19(8-10-22-11-9-19)17-7-4-12-24-17/h1-7,12H,8-11,13-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNBKEGVVILVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.